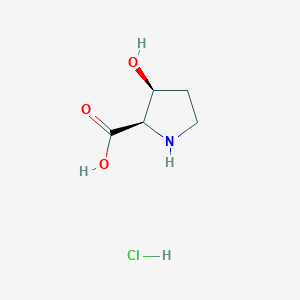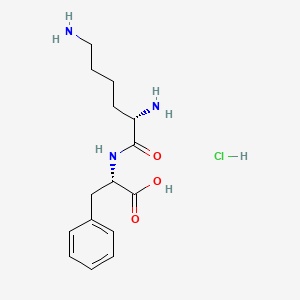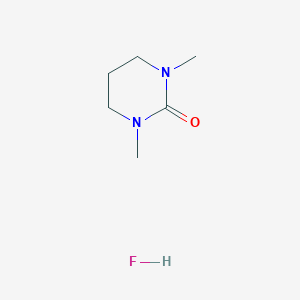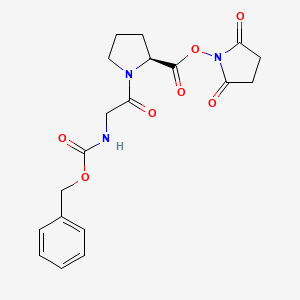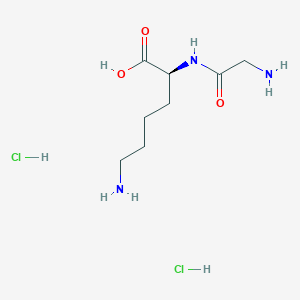
H-Gly-Lys-OH-2HCl
Vue d'ensemble
Description
H-Gly-Lys-OH-2HCl, also known as Glycyllysine dihydrochloride, is a dipeptide composed of the amino acids glycine and lysine . It has a molecular formula of C8H17N3O3·2HCl and a molecular weight of 276.2 g/mol .
Synthesis Analysis
The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, has been reported . The process involved extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them by the mixed anhydride method . The next step consisted of obtaining glycine benzyl ester hydrochloride and condensing it with N2, N6-dicarbobenzoxylysine hydrazide to produce the protected target tripeptide . The final step involved removing the protection using hydrogenolysis over a Ni-Re catalyst .Chemical Reactions Analysis
The synthesis process of a similar tripeptide, H-Lys-Lys-Gly-OH, involves several chemical reactions including the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide was obtained via hydrogenolysis over a Ni catalyst .Applications De Recherche Scientifique
NMR Chemical Shifts in Peptide Studies
- Carbon-13 NMR chemical shifts of amino acid residues in peptides similar to H-Gly-Lys-OH-2HCl have been measured, providing valuable information for conformational studies of polypeptides (Richarz & Wüthrich, 1978).
- 1H-nmr parameters of amino acid residues in peptides including H-Gly-Lys-OH-2HCl were measured, aiding in understanding the influence of amino acid residues on peptide properties (Bundi & Wüthrich, 1979).
Peptide Synthesis and Biological Activity
- Developments in the synthesis and biological activity of Gly-His-Lys derivatives, including those structurally similar to H-Gly-Lys-OH-2HCl, have been a subject of extensive research, especially in medicine and dermatology (Kukowska & Dzierzbicka, 2014).
- Synthesis methods for cyclic peptide polyamines, like cyclo-(Lys-Lys-Gly)2, offer insights into the efficient preparation of complex peptides related to H-Gly-Lys-OH-2HCl (Bailey & Crofts, 1992).
Interaction with Metal Ions
- The tripeptide H-Gly-His-Lys-OH (GHL), similar to H-Gly-Lys-OH-2HCl, has been shown to modulate growth and viability of various cell types, potentially through complexation with metal ions like copper and iron (Pickart & Thaler, 1980).
Hydrogen Bonding and Protein Structure
- Easily polarizable hydrogen bonds between side chains in proteins, involving residues like Lys and Gly, are essential for understanding protein folding and function, relevant to peptides such as H-Gly-Lys-OH-2HCl (Kristof & Zundel, 1980).
Crystal Structure and Molecular Packing
- The crystal structure of a collagen-like peptide with a charged pair, including residues like Lys and Gly, provides insights into the molecular packing and interaction, which can be extrapolated to the understanding of peptides like H-Gly-Lys-OH-2HCl (Kramer et al., 2000).
Safety And Hazards
Orientations Futures
The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was focused on the development of a synthesis for a tripeptide containing the amino acids lysine (Lys) and glycine that could be used to improve protein metabolism in mammals . This suggests potential future directions in the development of peptides for biological applications.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGICWHRIZBISV-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Lys-OH-2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)

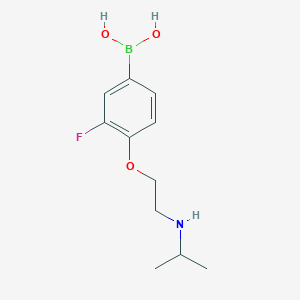

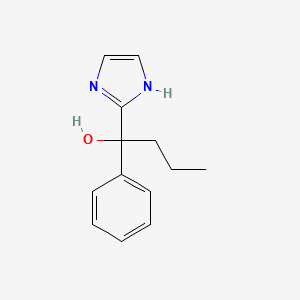
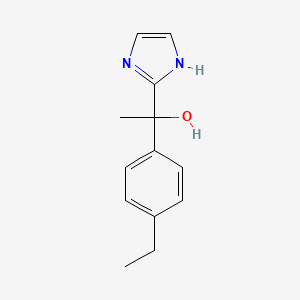
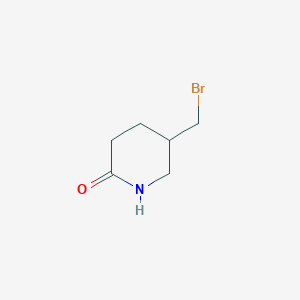
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)

